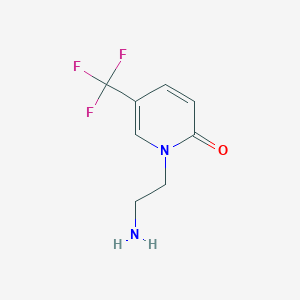

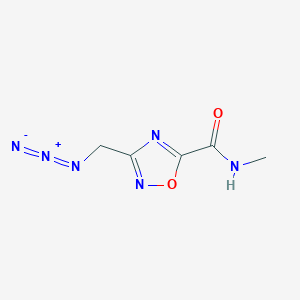

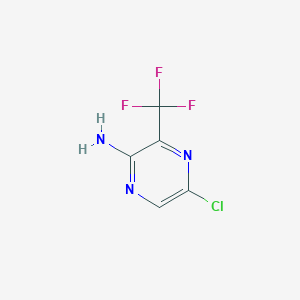

![molecular formula C16H22ClN3OS B1443596 3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid methylamide hydrochloride CAS No. 1361112-51-7](/img/structure/B1443596.png)

3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid methylamide hydrochloride

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The thieno[2,3-b]pyridine ring system is a fused ring system that contains sulfur and nitrogen heteroatoms . The cyclohexyl ring is a six-membered carbon ring, and the aminomethyl group (-NH2) is a basic functional group that can participate in hydrogen bonding .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The aminomethyl group could act as a nucleophile in reactions, and the carboxylic acid methylamide group could be involved in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the aminomethyl group and the carboxylic acid methylamide group could increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds in CNS Drug Synthesis

Research on functional chemical groups has highlighted the significance of heterocycles, including those with nitrogen, sulfur, and oxygen atoms, in synthesizing compounds with potential Central Nervous System (CNS) activity. Such studies are foundational for developing novel drugs that might address a range of CNS disorders, from depression to convulsions, without the adverse effects common to many current CNS drugs (Saganuwan, 2017).

Ionic Liquids in Organic Solvent and Water Separation

In the realm of chemistry, ionic liquids have been evaluated for their capacity to separate organic solvents and water, indicating their potential utility in refining and chemical synthesis processes. This research has implications for the development of more efficient methods for separating complex mixtures in pharmaceutical synthesis (Domańska, Wlazło, & Karpińska, 2016).

Analysis of Heterocyclic Aromatic Amines

The analysis of heterocyclic aromatic amines, such as PhIP, has been crucial in understanding their biological effects and potential carcinogenicity. This work underpins efforts to assess the safety of pharmaceuticals and foodstuffs, highlighting the importance of analytical methods in ensuring the safety of compounds (Teunissen et al., 2010).

Levulinic Acid in Drug Synthesis

Levulinic acid, derived from biomass, showcases the trend towards using sustainable resources in drug synthesis. Its diverse functional groups allow for the synthesis of various drugs, offering pathways to more environmentally friendly and cost-effective pharmaceutical manufacturing processes (Zhang et al., 2021).

Hybrid Catalysts in Medicinal Chemistry

The use of hybrid catalysts for synthesizing medicinal compounds, such as pyranopyrimidines, has been explored. These catalysts facilitate the development of complex molecules, underlining the ongoing innovation in pharmaceutical synthesis to create more effective and targeted therapies (Parmar, Vala, & Patel, 2023).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[4-(aminomethyl)cyclohexyl]-N-methylthieno[2,3-b]pyridine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS.ClH/c1-18-15(20)14-13(11-6-4-10(9-17)5-7-11)12-3-2-8-19-16(12)21-14;/h2-3,8,10-11H,4-7,9,17H2,1H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHJHZDNLLHQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C2=C(S1)N=CC=C2)C3CCC(CC3)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid methylamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

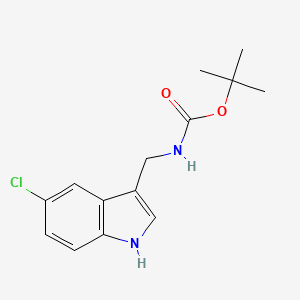

![4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one](/img/structure/B1443517.png)

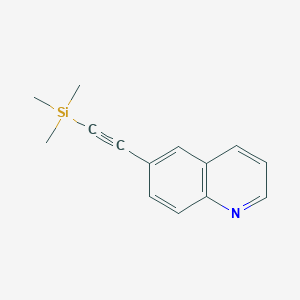

![Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1443533.png)

![5-Bromobenzo[b]thiophen-2-amine](/img/structure/B1443536.png)